Ethyl 2,5-dichlorobenzoate

Description

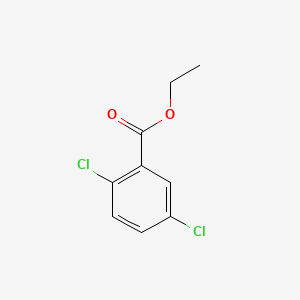

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,5-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZYWIKNIZKJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188610 | |

| Record name | Ethyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35112-27-7 | |

| Record name | Benzoic acid, 2,5-dichloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35112-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,5-dichloro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035112277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,5-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 2,5-dichlorobenzoate

Introduction

Ethyl 2,5-dichlorobenzoate is a chemical intermediate of significant interest in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. Its molecular structure, characterized by a dichlorinated benzene ring attached to an ethyl ester group, necessitates precise analytical techniques for confirmation and purity assessment. This guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As specialists in the field, we will not only present the data but also delve into the rationale behind the expected spectral features, offering a comprehensive resource for researchers and professionals in drug development and chemical synthesis.

The structural integrity of such intermediates is paramount to the safety and efficacy of the final product. Therefore, a thorough understanding of its spectroscopic fingerprint is not merely an academic exercise but a critical component of quality control and process development.

Molecular Structure and Spectroscopic Overview

Before delving into the specifics of each technique, it is essential to visualize the molecule at the heart of our discussion. The structure of this compound dictates the spectroscopic data we will observe.

Physical properties of Ethyl 2,5-dichlorobenzoate (boiling point, melting point)

An In-depth Technical Guide to the Physical Properties of Ethyl 2,5-dichlorobenzoate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the critical physical properties of this compound (CAS No. 35112-27-7), with a specific focus on its boiling and melting points. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, outlines robust, self-validating protocols, and grounds its claims in authoritative references. Understanding these properties is paramount for applications ranging from reaction parameter control and purification to quality assurance and regulatory compliance.

This compound is a key chemical intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other complex organic molecules.[1][2] Its molecular structure, featuring a dichlorinated benzene ring and an ethyl ester group, dictates its physical behavior and reactivity. Accurate characterization of its physical state, boiling point, and thermal transitions is a prerequisite for its effective use in any laboratory or industrial setting.

Summary of Physicochemical Properties

The fundamental physical properties of this compound are summarized below. This data provides a foundational reference for handling, process design, and experimental setup.

| Property | Value | Source |

| CAS Number | 35112-27-7 | [3][4] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][3] |

| Molecular Weight | 219.06 g/mol | [1][5] |

| Physical State | Colorless to pale orange/green clear liquid (at 20°C) | [6] |

| Boiling Point | 270-271 °C (at 760 mmHg) | [1] |

| Density | 1.31 g/cm³ | [1] |

| Melting Point | Not Applicable (Liquid at room temperature) | [1] |

As indicated, this compound is a liquid under standard ambient conditions. Consequently, a melting point determination is not a routine quality control parameter. Instead, its freezing point or glass transition temperature would be relevant for specialized low-temperature applications, typically determined via advanced thermal analysis.

Boiling Point Determination: Principles and Protocols

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[7] For a pure substance, this occurs over a very narrow temperature range. The presence of non-volatile impurities typically elevates the boiling point, while volatile impurities can either lower or raise it, and almost always broaden the boiling range. Therefore, a sharp, constant boiling point is a reliable indicator of high purity.

Causality in Method Selection

The choice of method for boiling point determination is dictated by the available sample volume and the required precision.

-

Distillation Method: Ideal for larger volumes (>5 mL), this technique is often integrated into the purification process itself. It provides a highly accurate boiling point for the bulk material while simultaneously removing impurities.[8]

-

Micro-Boiling Point (Micro-Reflux) Method: When sample quantities are limited (0.5-2 mL), as is common in research and development, this method is superior. It is accurate, conserves material, and provides a reliable measurement from a small sample volume.

-

Capillary Method: Suitable for very small quantities, this technique involves observing the temperature at which a stream of bubbles from an inverted capillary ceases and the liquid is drawn into the capillary upon cooling.[7]

Experimental Protocol: Micro-Boiling Point (Micro-Reflux) Determination

This protocol offers a robust system for accurately determining the boiling point of a small liquid sample, ensuring thermal equilibrium between the liquid and vapor phases for a precise reading.

Principle: The sample is heated to a gentle reflux within a small test tube. The thermometer bulb is positioned in the vapor phase above the liquid surface. At thermal equilibrium, the temperature of the condensing vapor is equal to the boiling point of the liquid at the ambient pressure.

Step-by-Step Methodology:

-

Apparatus Setup: Place a heating block on a magnetic stirrer hotplate. Clamp a small test tube (e.g., 150mm diameter) so it is suspended in the heating block.

-

Sample Preparation: Using a Pasteur pipette, add approximately 0.5 mL of this compound into the test tube along with a small magnetic stir bar to prevent bumping.

-

Thermometer Placement: Secure a calibrated thermometer with a clamp, lowering it into the test tube. The thermometer bulb must be positioned approximately 1 cm above the surface of the liquid to measure the vapor temperature accurately.

-

Heating and Observation: Turn on the stirrer to ensure gentle mixing. Begin heating the block. Observe the sample until it begins to boil and a ring of condensing vapor (the reflux ring) becomes visible on the test tube walls.

-

Equilibration and Measurement: Adjust the heating rate to maintain a gentle reflux. The reflux ring should be stable at or just below the level of the thermometer bulb. Allow the temperature reading to stabilize for several minutes. This stable temperature is the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), the observed boiling point can be corrected using a pressure nomograph or appropriate formula.

Workflow Diagram: Micro-Boiling Point Determination

Caption: Workflow for Micro-Boiling Point Measurement.

Melting Point: Theoretical Considerations for a Liquid Compound

For a pure crystalline solid, the melting point is the temperature at which it transitions from the solid to the liquid phase. This transition is sharp and characteristic. The presence of impurities disrupts the crystal lattice, typically causing the melting point to be lower and occur over a broader temperature range.[9][10] This phenomenon, known as melting point depression, is a cornerstone of purity determination in organic chemistry.[11]

Since this compound is a liquid at room temperature, it does not have a "melting point" in the conventional sense. The relevant thermal transition is its freezing point, the temperature at which it solidifies upon cooling. For specialized applications requiring knowledge of its solid-phase behavior, Differential Scanning Calorimetry (DSC) is the authoritative method.

Advanced Technique: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[12] It can precisely detect phase transitions like melting and freezing.

Principle of Freezing Point Determination by DSC:

-

A small, weighed sample of this compound is placed in a hermetically sealed aluminum pan.

-

The sample and an empty reference pan are placed in the DSC cell.

-

The cell is cooled at a controlled rate (e.g., 10 °C/min).

-

As the sample freezes (crystallizes), it releases latent heat of fusion. This exothermic event is detected by the instrument as a difference in heat flow compared to the reference.

-

The resulting peak on the thermogram indicates the freezing point, with the onset temperature of the peak typically reported as the freezing temperature.

Conceptual Workflow: DSC Analysis

Caption: Conceptual workflow for DSC freezing point analysis.

The Nexus of Synthesis, Purity, and Physical Properties

This compound is typically synthesized via the Fischer esterification of 2,5-dichlorobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.[2] The purity of the final product is critically dependent on the completion of the reaction and the effective removal of starting materials (the carboxylic acid and ethanol), the catalyst, and any side products.

The presence of unreacted 2,5-dichlorobenzoic acid (a solid) would manifest as an impurity that could affect the boiling point. More significantly, residual water or ethanol would depress the initial boiling point and cause the temperature to rise as the lower-boiling components are distilled off, resulting in a wide boiling range. A sharp boiling point (e.g., within a 1-2 °C range) for this compound is therefore a strong validation of its purity, indicating the successful removal of such impurities during workup and purification (e.g., by distillation).

Conclusion

The physical properties of this compound, particularly its boiling point of 270-271 °C, are defining characteristics that are intrinsically linked to its purity. As a liquid at ambient temperatures, its melting point is not a standard parameter, but its freezing point can be precisely determined by DSC if required. For professionals in research and drug development, the rigorous application of validated protocols, such as the micro-reflux method for boiling point determination, is essential. This ensures the quality and consistency of the material, which is foundational to reliable and reproducible scientific outcomes.

References

- 1. lookchem.com [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]

- 4. This compound | 35112-27-7 [amp.chemicalbook.com]

- 5. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound | 35112-27-7 | TCI Deutschland GmbH [tcichemicals.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. vernier.com [vernier.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 11. southalabama.edu [southalabama.edu]

- 12. westlab.com [westlab.com]

A Technical Guide to the Solubility of Ethyl 2,5-dichlorobenzoate in Common Organic Solvents

Foreword: Navigating the Solubility Landscape for a Key Intermediate

In the realms of pharmaceutical synthesis, agrochemical formulation, and materials science, the precise understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of process development, formulation efficacy, and product stability. Ethyl 2,5-dichlorobenzoate, a versatile aromatic ester, serves as a critical intermediate in the synthesis of a variety of target molecules, including pharmaceuticals and insecticides.[1] Its dissolution behavior in organic solvents is a pivotal parameter that dictates reaction kinetics, purification strategies, and the ultimate formulation of end-products.

Physicochemical Profile of this compound

A thorough understanding of a solute's intrinsic properties is the first step in predicting its solubility behavior. The molecular structure of this compound, presented below, provides initial clues.

Molecular Structure:

References

A Comprehensive Technical Guide to the Synthesis of Ethyl 2,5-dichlorobenzoate

<-2>

Abstract

This technical guide provides an in-depth exploration of the synthesis of Ethyl 2,5-dichlorobenzoate, a key intermediate in the pharmaceutical and agrochemical industries.[1] The focus of this document is the Fischer esterification of 2,5-dichlorobenzoic acid with ethanol, catalyzed by a strong acid. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss methods for purification and characterization. This guide is intended for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical insights to ensure a successful and efficient synthesis.

Introduction: The Significance of this compound

This compound is a vital chemical intermediate.[2] Its structural motif is a precursor to a variety of more complex molecules, including pharmaceuticals and plant growth regulators.[1][3] The reliable and high-yield synthesis of this compound is therefore of considerable importance. The most common and economically viable method for its preparation is the Fischer esterification of 2,5-dichlorobenzoic acid.[3][4] This reaction, while classic, requires careful control of conditions to maximize yield and purity.

The Heart of the Synthesis: Understanding the Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[5][6] The use of a strong acid catalyst, typically concentrated sulfuric acid, is crucial for the reaction to proceed at a reasonable rate.[7][8]

The mechanism can be described in the following key steps:[9][10]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the 2,5-dichlorobenzoic acid by the sulfuric acid catalyst. This step increases the electrophilicity of the carbonyl carbon.[9][10]

-

Nucleophilic Attack by Ethanol: The alcohol (ethanol) then acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[9]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]

-

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes out a molecule of water, reforming the carbonyl group and generating a protonated ester.

-

Deprotonation: Finally, a base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[10]

Since the reaction is in equilibrium, strategies must be employed to drive it towards the product side. This is typically achieved by using an excess of one of the reactants (usually the less expensive one, in this case, ethanol) or by removing water as it is formed.[4][11] Concentrated sulfuric acid also acts as a dehydrating agent, further shifting the equilibrium to favor the formation of the ester.[7][8]

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| 2,5-Dichlorobenzoic acid | 191.01[12] | 10.0 g (0.052 mol) | Starting material |

| Ethanol (absolute) | 46.07[13] | 50 mL (excess) | Reactant and solvent |

| Concentrated Sulfuric Acid | 98.08[14] | 2.0 mL | Catalyst |

| Saturated Sodium Bicarbonate Solution | - | As needed | For neutralization |

| Anhydrous Sodium Sulfate | - | As needed | For drying |

| Diethyl Ether | - | As needed | For extraction |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (250 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

pH paper

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Detailed Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 2,5-dichlorobenzoic acid and 50 mL of absolute ethanol.

-

Catalyst Addition: While stirring, slowly and carefully add 2.0 mL of concentrated sulfuric acid to the mixture. Caution: The addition of sulfuric acid to ethanol is exothermic and should be done slowly to control the temperature rise.[14]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue to reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Quench: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing approximately 100 mL of cold water.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Neutralization: Wash the combined organic extracts with a saturated sodium bicarbonate solution until the effervescence ceases.[15] This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.[15]

-

Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.

-

Product Isolation: The resulting crude product is this compound, which should be a clear to pale yellow oil.[2] For higher purity, the product can be further purified by vacuum distillation.

Characterization and Analysis

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the ester carbonyl (C=O) group around 1720-1740 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid starting material (around 2500-3300 cm⁻¹) indicates the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a triplet and a quartet corresponding to the ethyl group protons, and signals in the aromatic region for the protons on the dichlorinated benzene ring.

-

¹³C NMR: The spectrum will display a signal for the ester carbonyl carbon around 165 ppm, signals for the aromatic carbons, and signals for the carbons of the ethyl group.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm the molecular weight of the product (219.07 g/mol ).[16]

Troubleshooting and Field-Proven Insights

| Issue | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Increase reflux time or use a Dean-Stark apparatus to remove water. |

| Loss of product during work-up | Ensure complete extraction and minimize transfers. Be careful not to discard the organic layer. | |

| Product is an oil but contains starting material | Incomplete reaction | Repeat the reaction with a longer reflux time or a slight excess of sulfuric acid. |

| Inefficient neutralization | Ensure thorough washing with sodium bicarbonate solution to remove all acidic components. | |

| Product is cloudy or contains water | Incomplete drying | Use more anhydrous sodium sulfate or allow for a longer drying time. |

Safety Precautions: A Self-Validating System

A robust safety protocol is integral to any chemical synthesis. The following precautions must be strictly adhered to:

-

2,5-Dichlorobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[17][18] Avoid inhalation of dust and contact with skin and eyes.[19]

-

Ethanol: Highly flammable liquid and vapor.[13][20] Keep away from heat, sparks, and open flames.[21] Causes serious eye irritation.[22]

-

Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[23] Reacts violently with water.[14] Always add acid to the solvent slowly and with cooling. Wear appropriate acid-resistant gloves, safety goggles, and a lab coat.[24][25]

-

General Handling: All manipulations should be performed in a certified chemical fume hood.[19] Ensure that an emergency eyewash station and safety shower are readily accessible.[23] Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Fischer esterification of 2,5-dichlorobenzoic acid provides a reliable and scalable method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol with stringent safety measures, researchers can consistently obtain high yields of a pure product. The insights and detailed procedures outlined in this guide are intended to empower scientists in their research and development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. lookchem.com [lookchem.com]

- 3. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. athabascau.ca [athabascau.ca]

- 7. quora.com [quora.com]

- 8. homework.study.com [homework.study.com]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. Sulfuric Acid 6 M - 18 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 16. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]

- 17. fishersci.com [fishersci.com]

- 18. 2,5-二氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 19. 2,5-Dichlorobenzoic acid(50-79-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 20. chemos.de [chemos.de]

- 21. safetymanagementkey.com [safetymanagementkey.com]

- 22. gpreinc.com [gpreinc.com]

- 23. fishersci.com [fishersci.com]

- 24. carlroth.com:443 [carlroth.com:443]

- 25. chemos.de [chemos.de]

An In-depth Technical Guide on the Esterification of 2,5-Dichlorobenzoic Acid

This guide provides a comprehensive technical overview of the esterification of 2,5-dichlorobenzoic acid, a critical transformation in the synthesis of various agrochemicals and pharmaceutical intermediates.[1][2] We will delve into the mechanistic nuances, compare prevalent synthetic strategies, and provide actionable protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,5-Dichlorobenzoic Acid and its Esters

2,5-Dichlorobenzoic acid is a substituted aromatic carboxylic acid characterized by the presence of two chlorine atoms on the benzene ring.[3] This substitution pattern significantly influences its chemical reactivity. The esters derived from this acid, such as methyl 2,5-dichlorobenzoate, are valuable as plant growth regulators, fungicides, and as intermediates in the synthesis of more complex molecules.[2][4] Understanding the mechanistic details of its esterification is paramount for optimizing reaction conditions, improving yields, and ensuring product purity.

The Challenge: Steric and Electronic Effects in Esterification

The esterification of 2,5-dichlorobenzoic acid is not as straightforward as that of unsubstituted benzoic acid. Two key factors come into play:

-

Steric Hindrance: The chlorine atom at the ortho (C2) position presents a significant steric barrier.[5] This "ortho effect" can hinder the approach of the alcohol nucleophile to the carbonyl carbon of the carboxylic acid.[5][6][7] This steric strain forces the carboxyl group to twist out of the plane of the benzene ring, which can inhibit resonance between the carboxyl group and the phenyl ring.[5][6][8]

-

Electronic Effects: The two chlorine atoms are electron-withdrawing groups. This electronic influence increases the acidity of the carboxylic acid, which can be a favorable factor in some esterification methods.[5] However, it also deactivates the benzene ring, which is a consideration in certain reaction pathways.

These competing effects necessitate a careful selection of the esterification method to achieve efficient conversion.

Mechanistic Pathways for Esterification

Several methods can be employed for the esterification of 2,5-dichlorobenzoic acid. We will explore the mechanisms of the most relevant and widely used techniques.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a traditional and widely used method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9][10][11]

Mechanism:

The reaction proceeds through a series of equilibrium steps:[9][10][11][12]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the 2,5-dichlorobenzoic acid, making the carbonyl carbon more electrophilic.[10][12]

-

Nucleophilic Attack by Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.[10][13]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[9][12]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[9][12]

-

Deprotonation: The protonated ester is deprotonated by a base (such as another molecule of the alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[12][13]

To drive the equilibrium towards the product side, it is common practice to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by azeotropic distillation.[9][10][11]

Logical Flow of Fischer-Speier Esterification:

Caption: Workflow of the Fischer-Speier esterification mechanism.

Steglich Esterification: A Milder Alternative for Sensitive Substrates

For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder and often more efficient alternative.[14][15] This method utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[14][16][17][18]

Mechanism:

The Steglich esterification proceeds through the following key steps:[16][19]

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[16]

-

Acyl Transfer to DMAP: DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea intermediate. This forms a reactive N-acylpyridinium species. This step is crucial as it prevents a competing side reaction, a 1,3-rearrangement of the O-acylisourea to a stable and unreactive N-acylurea.[16][17]

-

Nucleophilic Attack by Alcohol: The alcohol then attacks the highly electrophilic acyl group of the N-acylpyridinium intermediate.

-

Product Formation: This attack leads to the formation of the desired ester and regenerates the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[17]

Logical Flow of Steglich Esterification:

Caption: Workflow of the Steglich esterification mechanism.

Other Esterification Methods

While Fischer-Speier and Steglich esterification are the most common, other methods can be considered:

-

Reaction with Alkyl Halides: The carboxylate salt of 2,5-dichlorobenzoic acid, formed by reaction with a base, can undergo nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to form the corresponding ester.[15][20] This method is advantageous when the alcohol is precious or when acidic conditions are to be avoided.

-

Conversion to Acyl Chloride: 2,5-Dichlorobenzoic acid can be converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[15] The resulting acyl chloride readily reacts with an alcohol to form the ester. This is a two-step process but is often very efficient.[15]

Comparative Analysis of Esterification Methods

| Method | Advantages | Disadvantages | Best Suited For |

| Fischer-Speier | Inexpensive reagents; simple procedure.[9] | Requires excess alcohol; reversible reaction; harsh acidic conditions may not be suitable for sensitive substrates.[14][15] | Large-scale synthesis where the alcohol is inexpensive and the substrate is acid-stable. |

| Steglich | Mild reaction conditions; high yields; suitable for sterically hindered and acid-sensitive substrates.[14][16][17] | More expensive reagents (DCC/EDC, DMAP); formation of byproduct (DCU) requires removal.[14] | Laboratory-scale synthesis of complex or sensitive esters. |

| Alkyl Halides | Mild conditions; avoids strong acids. | Alkyl halides can be toxic; potential for side reactions if other nucleophilic sites are present.[15] | Cases where the alcohol is not readily available or when strictly non-acidic conditions are required. |

| Acyl Chloride | High reactivity; generally high yields. | Two-step process; reagents like thionyl chloride are corrosive and require careful handling.[15] | Situations where high reactivity is needed to overcome steric hindrance. |

Experimental Protocols

Protocol for Fischer-Speier Esterification of 2,5-Dichlorobenzoic Acid with Methanol

This protocol is adapted from a documented synthesis of mthis compound.[1]

Materials:

-

2,5-Dichlorobenzoic acid (10 mmol, 2.05 g)

-

Absolute methanol (50 ml)

-

Concentrated sulfuric acid (a few drops)

Procedure:

-

Combine 2,5-dichlorobenzoic acid and absolute methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a few drops of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux and maintain for 5 hours.[1]

-

After cooling to room temperature, remove the excess methanol by distillation.

-

The resulting solid residue is filtered off and washed with water.

-

Recrystallize the crude product from 30% ethanol to obtain pure mthis compound.[1]

Expected Yield: 88%[1]

Protocol for Steglich Esterification of a Sterically Hindered Carboxylic Acid

This is a general protocol that can be adapted for 2,5-dichlorobenzoic acid.

Materials:

-

2,5-Dichlorobenzoic acid (1 equivalent)

-

Alcohol (1-1.5 equivalents)

-

DCC (1.1 equivalents)

-

DMAP (0.1 equivalents)

-

Dichloromethane (anhydrous)

Procedure:

-

Dissolve 2,5-dichlorobenzoic acid, the alcohol, and DMAP in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

In a separate flask, dissolve DCC in a small amount of anhydrous dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or recrystallization.

Conclusion

The esterification of 2,5-dichlorobenzoic acid is a process where the choice of methodology is dictated by the scale of the reaction, the sensitivity of the substrates, and economic considerations. For large-scale, cost-effective synthesis, the Fischer-Speier method remains a viable option, provided the inherent equilibrium limitations are addressed. For more delicate or sterically demanding applications, particularly in a research and development setting, the Steglich esterification provides a mild and highly effective route. A thorough understanding of the underlying mechanisms is crucial for any scientist aiming to optimize these important transformations in their synthetic endeavors.

References

- 1. Methyl 2,5-dichlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mthis compound | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 5. Ortho effect - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. cgchemistrysolutions.co.in [cgchemistrysolutions.co.in]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. psiberg.com [psiberg.com]

- 13. byjus.com [byjus.com]

- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 16. Steglich Esterification [organic-chemistry.org]

- 17. Steglich esterification - Wikipedia [en.wikipedia.org]

- 18. synarchive.com [synarchive.com]

- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ias.ac.in [ias.ac.in]

IUPAC name and synonyms for Ethyl 2,5-dichlorobenzoate

An In-Depth Technical Guide to Ethyl 2,5-Dichlorobenzoate for Scientific Professionals

Introduction

This compound is a significant chemical intermediate with a diverse range of applications, from pharmaceutical synthesis to agrochemicals and perfumery.[1] Its disubstituted chlorinated benzene ring structure makes it a versatile scaffold for building molecular complexity, offering specific steric and electronic properties that are valuable in drug design and materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, analytical characterization, and applications, tailored for researchers, chemists, and professionals in drug development.

Chemical Identity and Nomenclature

Proper identification is the cornerstone of chemical research and development. This compound is known by several names and identifiers across various chemical databases and regulatory bodies.

The formally recognized IUPAC name for this compound is This compound .[2][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[2][3][4] |

| Synonyms | 2,5-Dichlorobenzoic acid ethyl ester; Benzoic acid, 2,5-dichloro-, ethyl ester; RARECHEM AL BI 0427[5][6] |

| CAS Number | 35112-27-7[1][2][6][7][8] |

| Molecular Formula | C₉H₈Cl₂O₂[1][5][7][8] |

| Molecular Weight | 219.06 g/mol [1][5][7][8] |

| InChIKey | JSZYWIKNIZKJAN-UHFFFAOYSA-N[2][3][5] |

| Canonical SMILES | CCOC(=O)c1cc(Cl)ccc1Cl[5][9] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. It is characterized as a clear liquid, which is highly soluble in common organic solvents.[1]

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light orange/green clear liquid[1] |

| Boiling Point | 270-271 °C[1] |

| Density | 1.31 g/cm³[1] |

| Refractive Index | 1.5360[1] |

| Vapor Pressure | 0.00357 mmHg at 25°C[1] |

| Storage | Store in a dry, sealed container at room temperature[1][10] |

Synthesis and Manufacturing

The most common and industrially viable method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid.

Reaction Principle

The synthesis involves the reaction of 2,5-dichlorobenzoic acid with anhydrous ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The catalyst's role is crucial; it protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the ethanol. The reaction is reversible, so it is typically conducted under reflux conditions to drive the equilibrium towards the formation of the ester product by removing water as it is formed.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

2,5-Dichlorobenzoic acid (1 equiv.)

-

Anhydrous Ethanol (10-20 equiv., serves as reactant and solvent)

-

Concentrated Sulfuric Acid (0.1 equiv.)

-

Saturated Sodium Bicarbonate solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate

-

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichlorobenzoic acid and anhydrous ethanol.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done carefully.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the mixture into a beaker of ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether) three times.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine. The bicarbonate wash must be done carefully to vent any CO₂ gas produced.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude ester by vacuum distillation to obtain pure this compound.

Applications in Research and Development

The utility of this compound stems from its status as a versatile chemical intermediate.

-

Pharmaceutical Manufacturing: It serves as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] The chlorine atoms provide sites for nucleophilic substitution or cross-coupling reactions, while the ester can be hydrolyzed back to a carboxylic acid or converted to an amide, enabling a wide range of molecular elaborations.

-

Agrochemicals: It is an active ingredient in some insecticides, where its chemical structure contributes to its efficacy in pest control.[1] The related compound, mthis compound, is used as a plant growth regulator and fungicide.[11][12][13]

-

Perfumery: Due to its characteristic strong, sweet odor, it is utilized as a fragrance component in perfumes and colognes.[1]

-

General Chemical Synthesis: It is also used as an intermediate in the production of dyes, plastics, and resins, highlighting its versatility across different chemical industries.[1]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of this compound. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Caption: Standard analytical workflow for the characterization of a chemical compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the proton environment. The spectrum should show a triplet and a quartet characteristic of the ethyl group, along with signals in the aromatic region corresponding to the three protons on the dichlorinated benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number of unique carbon environments. Key signals include the carbonyl carbon of the ester (around 165 ppm), carbons of the ethyl group, and the six distinct carbons of the aromatic ring.

-

IR (Infrared) Spectroscopy: Used to identify functional groups. A strong absorption band around 1720-1740 cm⁻¹ is indicative of the C=O (ester) stretching vibration.[14] C-O stretching and aromatic C-Cl stretching bands will also be present.[3]

-

MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (219.06 g/mol ).[2][3] The characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio) is a definitive feature for confirming the presence of the dichlorinated structure.

Chromatographic Analysis Protocol: GC/MS

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is the preferred method for assessing purity and confirming identity.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution into the GC inlet, typically in split mode.

-

Temperature Program: Start with an initial oven temperature of ~80°C, hold for 1-2 minutes, then ramp up to ~280°C at a rate of 10-20°C/min.

-

Carrier Gas: Use Helium at a constant flow rate.

-

-

MS Detection: Set the mass spectrometer to scan in Electron Ionization (EI) mode over a mass range of 40-400 amu.

-

Data Analysis:

-

Purity: The purity is determined by the relative area of the main peak in the chromatogram. High-purity samples will show a single dominant peak.

-

Identification: The mass spectrum of the peak is compared to a reference library (e.g., NIST) and checked for the expected molecular ion and fragmentation pattern.[2]

-

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

|---|---|

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

(Corresponds to risk statements 36/37/38)[1]

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

References

- 1. lookchem.com [lookchem.com]

- 2. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]

- 3. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]

- 4. pschemicals.com [pschemicals.com]

- 5. Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 35112-27-7 [amp.chemicalbook.com]

- 7. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 8. This compound , ≥98% , 35112-27-7 - CookeChem [cookechem.com]

- 9. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 10. 35112-27-7|this compound|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,5-dichlorobenzoic acid methyl ester [sitem.herts.ac.uk]

- 13. Mthis compound | C8H6Cl2O2 | CID 17947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Health and safety information for Ethyl 2,5-dichlorobenzoate

An In-depth Technical Guide to the Health and Safety of Ethyl 2,5-dichlorobenzoate

Introduction: Understanding this compound

This compound (CAS No. 35112-27-7) is an aromatic ester, appearing as a colorless to light yellow liquid.[1] It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, insecticides, and perfumes.[2] Given its utility in research and development, a thorough understanding of its health and safety profile is paramount for professionals handling this chemical. This guide provides a comprehensive overview of its hazards, safe handling protocols, and emergency procedures, grounded in authoritative safety data.

This document is structured to provide a logical flow from hazard identification to mitigation and emergency response. The causality behind each safety recommendation is explained to empower researchers not just to follow procedures, but to understand the principles of chemical safety that underpin them.

| Chemical Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2,5-Dichlorobenzoic acid ethyl ester |

| CAS Number | 35112-27-7[1][2][3][4][5][6] |

| Molecular Formula | C₉H₈Cl₂O₂[2][3][5][6] |

| Molecular Weight | 219.06 g/mol [2][3][5][6] |

| EINECS Number | 252-373-6[2][5] |

| Physical & Chemical Properties | Value |

| Physical State | Liquid[1] |

| Appearance | Colorless to Light Yellow[1] |

| Boiling Point | 270-271°C[2] |

| Density | 1.31 g/cm³[2] |

| Flash Point | 270-271°C[2] |

| Vapor Pressure | 0.00357 mmHg at 25°C[2] |

| Stability | Stable under normal conditions[1] |

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazard information. This compound is classified as a hazardous substance.[7] Understanding these classifications is the first step in risk assessment and the implementation of appropriate safety controls.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][8] |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation[1][8] |

The signal word associated with these classifications is "Warning" .[1][8] This indicates a moderate level of hazard. The primary routes of exposure and concern are dermal (skin) contact, ocular (eye) contact, and inhalation.[9]

Section 2: The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific handling procedures, it is crucial to approach safety from a systematic perspective. The "Hierarchy of Controls" is a fundamental concept in industrial hygiene that prioritizes the most effective risk reduction strategies. This framework should guide all laboratory planning involving this chemical.

Caption: Logical flow of risk mitigation strategies.

This guide focuses primarily on Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE), as elimination and substitution are research-dependent decisions.

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Adherence to proper handling and storage protocols is essential to minimize exposure. The following procedures are derived from established safety data sheets.[1][10]

Step-by-Step Handling Protocol

-

Work Area Preparation : Always handle this compound within a certified chemical fume hood to control vapor inhalation, which can cause respiratory irritation.[1][11] Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[10]

-

Donning PPE : Before handling, put on the required PPE as detailed in the table below. Inspect all equipment, especially gloves, for any signs of degradation or perforation.[1][9]

-

Chemical Dispensing : When transferring the liquid, use appropriate tools like a pipette or a graduated cylinder to avoid splashes. Grounding of containers may be necessary if large volumes are being transferred to prevent static discharge, although this is less common for lab-scale quantities.

-

Post-Handling : After use, ensure the container is tightly sealed to prevent the escape of vapors.[1][10]

-

Decontamination : Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1]

-

Waste Disposal : Dispose of waste, including empty containers, as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[1]

Storage Requirements

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][10][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[10]

-

Store in a locked cabinet or a secure area to restrict access to authorized personnel only.[11]

Recommended Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against exposure.[12]

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles or a face shield.[9][12] | Protects against splashes that can cause serious eye irritation.[1] Standard safety glasses do not provide an adequate seal.[12] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer data for breakthrough time. | Prevents direct contact that leads to skin irritation.[1][7] |

| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin contact from splashes or spills.[9] |

| Respiratory Protection | Not typically required if handled in a fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. | Protects against inhalation of vapors that can cause respiratory tract irritation.[1][10] |

Section 4: Emergency Procedures and First-Aid Measures

In the event of an accidental exposure or spill, a rapid and correct response is critical. All personnel must be familiar with these procedures before working with the chemical.

Caption: Emergency response workflow for chemical exposure.

Step-by-Step First-Aid Protocols

-

Inhalation : Move the exposed person to fresh air at once.[1][13] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[10][13] Seek medical attention if symptoms such as coughing or shortness of breath occur or persist.[1]

-

Skin Contact : Immediately remove any contaminated clothing.[13][14] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] If skin irritation develops or persists, seek medical attention.[1]

-

Eye Contact : Immediately flush the eyes with large amounts of gently flowing water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][14][15] Remove contact lenses if present and easy to do.[1] It is imperative to get medical attention immediately following eye exposure.[1]

-

Ingestion : Clean the mouth with water and then drink plenty of water.[1] Do not induce vomiting unless directed to do so by medical personnel.[7][14] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[13]

Spill Response Protocol

-

Evacuate : Immediately evacuate non-essential personnel from the spill area.

-

Ventilate : Ensure the area is well-ventilated, but avoid creating strong drafts that could spread the vapor.

-

Contain : Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[7]

-

Collect : Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]

-

Clean : Clean the spill area thoroughly with soap and water once the material has been removed.

-

Report : Report the incident to the appropriate safety officer or supervisor.

Section 5: Toxicological & Ecotoxicological Profile

Toxicological Information

The primary health hazards are related to its irritant properties.[1] It is known to be a skin, eye, and respiratory irritant upon single exposure.[1][8] There is limited publicly available data on chronic toxicity, carcinogenicity, or reproductive effects. Therefore, it is prudent to handle the substance with the assumption that long-term exposure could be harmful, reinforcing the need for stringent exposure controls.

Ecotoxicological Information

Some sources indicate a low toxicity to aquatic organisms, suggesting it may be suitable for applications where minimal ecological impact is desired.[2] However, a different safety data sheet states that it contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants.[1] Due to this ambiguity and the general principle of chemical stewardship, release into the environment must be avoided.[11]

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. Cas 35112-27-7,this compound | lookchem [lookchem.com]

- 3. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 4. This compound | 35112-27-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. This compound , ≥98% , 35112-27-7 - CookeChem [cookechem.com]

- 6. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]

- 7. prochemko.eu [prochemko.eu]

- 8. This compound | 35112-27-7 [amp.chemicalbook.com]

- 9. MSU Extension | Montana State University [apps.msuextension.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. trdsf.com [trdsf.com]

- 15. Welcome to PSEP! [core.psep.cce.cornell.edu]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 2,5-Dichlorobenzoate in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl 2,5-Dichlorobenzoate

This compound is a halogenated aromatic ester that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2][3] Its utility stems from the presence of multiple reactive sites: an ester moiety susceptible to hydrolysis, reduction, or attack by organometallic reagents, and two chlorine atoms on the aromatic ring that can be targeted for nucleophilic substitution or palladium-catalyzed cross-coupling reactions.[1][4][5] This multi-functionality allows for its incorporation into complex molecular architectures, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals like herbicides, and other fine chemicals.[1][6][7]

This document provides an in-depth guide for researchers, chemists, and drug development professionals on the practical applications of this compound, complete with detailed experimental protocols and mechanistic insights to ensure reproducible and successful synthetic outcomes.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is critical for safe handling and effective experimental design.

| Property | Value | Reference |

| CAS Number | 35112-27-7 | [1][3][] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][9][10] |

| Molecular Weight | 219.06 g/mol | [1][2][] |

| Appearance | Colorless to light yellow clear liquid | [1][3][11] |

| Boiling Point | 270-271 °C | [1] |

| Density | 1.31 g/cm³ | [1][] |

| Synonyms | 2,5-Dichlorobenzoic acid ethyl ester | [1][3][12] |

Safety Profile: this compound is classified as an irritant. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[11] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood.[11]

Core Synthetic Transformations and Protocols

The strategic placement of the chloro and ester functional groups allows for a variety of selective transformations. The following sections detail the most common and impactful applications.

Application: Synthesis of 2,5-Dichlorobenzoic Acid via Ester Hydrolysis

Scientific Rationale: The conversion of the ethyl ester to the corresponding carboxylic acid is a foundational step for many synthetic pathways. 2,5-Dichlorobenzoic acid is a key intermediate for numerous herbicides and pharmaceutical agents.[6] Base-catalyzed hydrolysis (saponification) is a robust and high-yielding method for this transformation. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, followed by the elimination of the ethoxide leaving group. A final acidification step protonates the carboxylate salt to yield the desired carboxylic acid.

References

- 1. Cas 35112-27-7,this compound | lookchem [lookchem.com]

- 2. 35112-27-7 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 3. This compound | 35112-27-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 9. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 10. Ethyl-2,5-dichlorobenzoate [webbook.nist.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. Ethyl-2,5-dichlorobenzoate (CAS 35112-27-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

Ethyl 2,5-Dichlorobenzoate: A Versatile Scaffold for Agrochemical Innovation

Introduction: The Strategic Importance of the Dichlorobenzoate Moiety in Agrochemical Design

In the competitive landscape of agrochemical research and development, the identification of versatile and economically viable building blocks is paramount. Ethyl 2,5-dichlorobenzoate, a derivative of benzoic acid, has emerged as a significant intermediate in the synthesis of a range of active ingredients for crop protection.[1][2][3] Its di-substituted chlorinated ring provides a stable and strategically functionalized scaffold, influencing the molecule's steric and electronic properties. This, in turn, dictates its biological activity and selectivity. The presence of chlorine atoms on the aromatic ring is a common feature in many pesticides, often enhancing their efficacy and metabolic stability. This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound in the synthesis of key agrochemicals, with a focus on herbicides. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical structure-activity relationships that govern the performance of these molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and safe laboratory practice.

| Property | Value | Reference |

| CAS Number | 35112-27-7 | [1][4][5] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1][4] |

| Molecular Weight | 219.06 g/mol | [1][4] |

| Appearance | Colorless to light yellow, clear liquid | [5] |

| Boiling Point | 270-271°C | [1] |

| Density | 1.31 g/cm³ | [1] |

| Solubility | Highly soluble in organic solvents | [1] |

Synthetic Pathways to Key Agrochemicals

This compound serves as a crucial starting point for the synthesis of prominent herbicides such as Dinoben and Chloramben. The synthetic strategy typically involves electrophilic aromatic substitution to introduce a nitro group, followed by reduction to an amine. The choice to start with the ethyl ester, as opposed to the free carboxylic acid, can offer advantages in terms of solubility in organic reaction media and can prevent unwanted side reactions involving the acidic proton of the carboxyl group during certain synthetic steps.

Synthesis of Dinoben (2,5-Dichloro-3-nitrobenzoic acid) Intermediate

Dinoben is a pre-emergence herbicide, and its synthesis from this compound involves a nitration step. There are two primary approaches: nitration of the ester followed by hydrolysis, or hydrolysis of the ester to 2,5-dichlorobenzoic acid followed by nitration.

Workflow for the Synthesis of Dinoben Intermediate

References

Protocol for the hydrolysis of Ethyl 2,5-dichlorobenzoate to 2,5-dichlorobenzoic acid

<

Topic: Protocol for the Hydrolysis of Ethyl 2,5-dichlorobenzoate to 2,5-dichlorobenzoic acid

Introduction

The hydrolysis of esters to their corresponding carboxylic acids is a cornerstone transformation in organic synthesis.[1] This process, particularly the base-mediated saponification, is fundamental in the production of pharmaceuticals, agrochemicals, and other fine chemicals where the carboxylic acid functional group serves as a critical intermediate or the final active moiety.[1][2] 2,5-Dichlorobenzoic acid, the target molecule of this protocol, is a significant building block in the synthesis of various complex organic molecules, including herbicides and pharmaceutical agents.[2][3][4] Its unique substitution pattern on the benzene ring imparts specific reactivity and properties to the molecules it helps create.[3]

This application note provides a detailed, step-by-step protocol for the efficient hydrolysis of this compound to 2,5-dichlorobenzoic acid. The procedure is based on the principles of saponification, a type of basic hydrolysis that is often favored for its irreversibility and potential for high yields.[1] The protocol encompasses the reaction setup, monitoring, work-up, and purification of the final product, offering insights into the rationale behind each step to ensure reproducibility and success.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Formula | MW ( g/mol ) | Purity | Supplier |

| This compound | C₉H₈Cl₂O₂ | 219.06 | >98% | TCI |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Sigma-Aldrich |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 95% | Fisher Scientific |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (conc.) | J.T. Baker |

| Deionized Water | H₂O | 18.02 | - | In-house |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | In-house |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ACS Grade | EMD Millipore |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

Separatory funnel (250 mL)

-

Büchner funnel and flask

-

pH paper or pH meter

-

Beakers (various sizes)

-

Graduated cylinders

-

Rotary evaporator

-

Melting point apparatus

Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| This compound | C₉H₈Cl₂O₂ | 219.06 | N/A | 270-271 | Soluble in organic solvents.[5] |

| 2,5-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 152-156 | 301 | Sparingly soluble in water, soluble in ethanol and ether.[6][7] |

Experimental Workflow

Caption: Experimental workflow for the hydrolysis of this compound.

Detailed Protocol

Part 1: Saponification of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 22.8 mmol) in ethanol (30 mL).

-

Rationale: Ethanol is used as a co-solvent to ensure the miscibility of the organic ester and the aqueous base, creating a homogeneous reaction mixture.

-

-

Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (e.g., 2.74 g, 68.4 mmol, 3 equivalents) in deionized water (15 mL). Cautiously add the NaOH solution to the stirred solution of the ester.

-

Rationale: A molar excess of sodium hydroxide is used to drive the reaction to completion. The reaction is exothermic, so slow addition is recommended.[8]

-

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-4 hours.

-

Rationale: Heating the reaction mixture increases the reaction rate. Refluxing prevents the loss of solvent during heating.

-

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, neutralize them, and spot them on a TLC plate alongside the starting material. The reaction is considered complete when the spot corresponding to the starting ester has disappeared.

Part 2: Work-up and Isolation of Crude 2,5-Dichlorobenzoic Acid

-

Cooling and Solvent Removal: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Remove the ethanol from the reaction mixture using a rotary evaporator.

-

Rationale: Removing the ethanol simplifies the subsequent precipitation and isolation of the product.

-

-

Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with constant stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of 2,5-dichlorobenzoic acid will form.

-

Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any remaining salts.

-

Rationale: Washing with cold water minimizes the loss of the desired product, which has low solubility in cold water.

-

Part 3: Purification by Recrystallization

-

Recrystallization: Transfer the crude 2,5-dichlorobenzoic acid to a beaker. Add a minimal amount of hot deionized water or an ethanol/water mixture and heat with stirring until the solid dissolves completely.

-

Crystallization and Collection: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by suction filtration and wash them with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C) to a constant weight.

-

Analysis: Determine the melting point of the dried product and compare it to the literature value (152-156 °C). Further characterization can be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Safety Precautions

-

Sodium Hydroxide: Corrosive and can cause severe burns.[13][14] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][15] Handle in a well-ventilated area. When preparing the solution, always add NaOH to water, not the other way around, to dissipate the heat generated.[8][15]

-

Hydrochloric Acid: Corrosive and has a pungent odor. Handle in a fume hood and wear appropriate PPE.

-

Organic Solvents: Ethanol and ethyl acetate are flammable. Keep away from open flames and ignition sources.

Troubleshooting

| Issue | Possible Cause | Solution |

| Reaction is not going to completion | Insufficient heating or reaction time | Ensure the mixture is refluxing properly and extend the reaction time. |

| Insufficient amount of base | Check the molar equivalents of NaOH used. | |

| Low yield of product | Incomplete precipitation | Ensure the pH is sufficiently low (~1-2) during acidification. |

| Loss of product during washing/recrystallization | Use minimal amounts of cold solvent for washing and recrystallization. | |

| Oily product obtained after acidification | Incomplete hydrolysis | The oil is likely unreacted ester. Reflux the reaction mixture for a longer duration. |

| Product is discolored | Presence of impurities | Purify the product by recrystallization. Activated charcoal can be used to remove colored impurities. |

Conclusion

This application note details a reliable and efficient protocol for the hydrolysis of this compound to 2,5-dichlorobenzoic acid. By following the outlined steps and understanding the rationale behind them, researchers can consistently achieve high yields of the desired product. The provided safety information and troubleshooting guide will further aid in the successful execution of this important chemical transformation.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. lookchem.com [lookchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2,5-Dichlorobenzoic acid CAS#: 50-79-3 [m.chemicalbook.com]

- 8. CCOHS: Sodium Hydroxide [ccohs.ca]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. amherst.edu [amherst.edu]

- 13. Sodium Hydroxide [tn.gov]

- 14. Sodium Hydroxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 15. Safe Handling Guide: Sodium Hydroxide - CORECHEM Inc. [corecheminc.com]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Ethyl 2,5-dichlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Versatility of Ethyl 2,5-dichlorobenzoate

This compound is a valuable and versatile starting material in organic synthesis, particularly in the construction of complex molecules for the pharmaceutical and agrochemical industries. Its two chlorine atoms, activated to different extents by the electron-withdrawing ethyl ester group, offer a platform for selective nucleophilic aromatic substitution (SNAr). This allows for the stepwise introduction of a variety of functional groups, including amines, ethers, and hydroxyls, paving the way for the synthesis of a diverse array of substituted benzoate derivatives.

This guide provides a detailed exploration of the reaction conditions for nucleophilic substitution on this compound. We will delve into the mechanistic underpinnings that govern the regioselectivity of these reactions and provide detailed, field-proven protocols for common transformations.

Mechanistic Insights: Understanding Regioselectivity